3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one
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Description
3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one is a compound that has been extensively studied for its potential applications in scientific research. It is a thiazolidinone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
Synthesis and Chemical Properties
Facile One-Pot Synthesis of Thiazol-2(3H)-Imines The compound is synthesized via a one-pot procedure from α-active methylene ketones. This method avoids extraction and chromatography techniques, indicating a potentially efficient and scalable synthesis route (El-Sawah et al., 2020).
Synthesis and Biological Evaluation of Thiazolo[3,2-a][1,3,5]triazine Derivatives 2-Iminothiazolidin-4-one serves as a starting material for synthesizing thiazolo[3,2-a][1,3,5]triazine derivatives. These compounds, including 3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one, demonstrate potential biological significance (Hamama et al., 2012).
Synthesis and Reactivity of Phenylthiourea Derivatives The reactivity of 1-(5-acetyl-4-methylthiazol–2-yl)–3-phenylthiourea leads to the formation of (thiazolyl)imino–1,3,4-thiadiazole derivatives and (thiazolyl)imino-1,3-thiazolidin-4-one derivative. This reactivity profile opens avenues for synthesizing a variety of heterocyclic compounds with potential pharmacological activities (Sayed et al., 2016).
Biological and Pharmacological Applications
Novel Anticancer Agents (Z)-5-((1-Benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones exhibit potent growth inhibition against specific cancer cell lines, indicating their potential as lead compounds in cancer treatment (Penthala et al., 2011).
Potential Anti-HIV-1 NNRT Inhibitors Pyrazolo[3.4,d]thiazole hybrids synthesized from 5-arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones show promising RT inhibition activity, indicating potential applications in HIV treatment (Kasralikar et al., 2019).
Anticonvulsant Activity 3-Substituted-thiazolyl-2-iminothiazolidin-4-ones exhibit anticonvulsant activity, with certain compounds demonstrating potency exceeding standard treatments like diazepam (Alagarsamy et al., 2016).
Antimicrobial and Antifungal Agents 2-(5-Chlorobenzodthiazol-2-ylimino)thiazolidin-4-one derivatives show significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents (B'Bhatt & Sharma, 2017).
properties
IUPAC Name |
3-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-5-methyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-8-12(19)18(13(16)20-8)14-17-7-11(21-14)6-9-3-2-4-10(15)5-9/h2-5,7-8,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOWHECXMBSXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=N)S1)C2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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